
4-(1-Adamantyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Adamantyl)pyridine is a chemical compound with the molecular formula C₁₅H₁₉N. It is characterized by the presence of an adamantyl group attached to the fourth position of a pyridine ring. The adamantyl group is a bulky, tricyclic structure that imparts unique properties to the compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(1-Adamantyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with 1-bromoadamantane. This reaction typically occurs under mild conditions and can be catalyzed by hydroxypyridines and 4-dimethylaminopyridine . Another method involves the use of montmorillonite K10 catalyst in a one-step procedure, where N-(adamantan-1-yl)acetoacetamide reacts with aldehyde derivatives and ammonium acetate in ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The montmorillonite K10 catalyst method is particularly favored for its simplicity and short reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Adamantyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the adamantyl group or the pyridine ring.
Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include DDQ, MnO₂, and air.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like alkyl halides and catalysts such as iodine or alkyl halides are employed.
Major Products: The major products formed from these reactions include various substituted pyridines and adamantyl derivatives, which have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
4-(1-Adamantyl)pyridine has a wide range of applications in scientific research:
Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.
Mécanisme D'action
The mechanism by which 4-(1-Adamantyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
- 4-(1-Adamantyl)benzene
- 4-(1-Adamantyl)aniline
- 4-(1-Adamantyl)phenol
Comparison: Compared to these similar compounds, 4-(1-Adamantyl)pyridine is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for functionalization. The combination of the adamantyl group and the pyridine ring makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
60159-38-8 |
|---|---|
Formule moléculaire |
C15H19N |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
4-(1-adamantyl)pyridine |
InChI |
InChI=1S/C15H19N/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15/h1-4,11-13H,5-10H2 |
Clé InChI |
KYQAVZLMVPKEEQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine](/img/structure/B12807982.png)
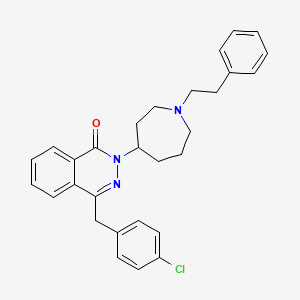
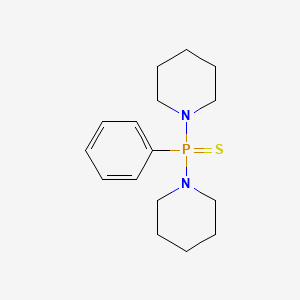
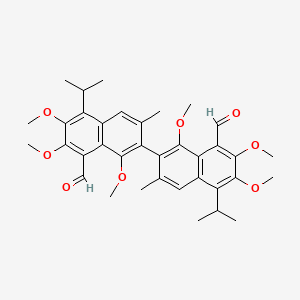
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
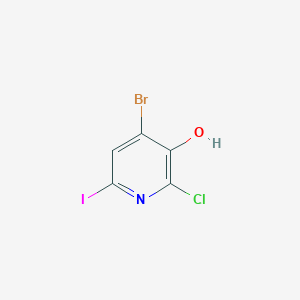
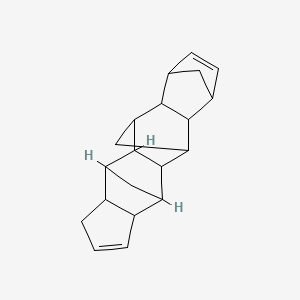
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
